

A Comparative Guide to Olivine's Carbon Sequestration Performance

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Oliverine*

Cat. No.: *B1261499*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The urgent need to mitigate climate change has spurred significant research into carbon capture and sequestration (CCS) technologies. Among these, mineral carbonation, a process that mimics natural rock weathering to permanently store carbon dioxide (CO₂) in stable carbonate minerals, has emerged as a promising approach. Olivine, a magnesium iron silicate mineral, is a front-runner in this field due to its natural abundance and reactivity with CO₂. This guide provides an objective comparison of olivine's carbon sequestration performance against other materials, supported by experimental data, detailed methodologies, and visual representations of the underlying processes.

Performance Comparison of Carbon Sequestration Materials

The efficiency of carbon sequestration through mineral carbonation is influenced by various factors, including the chemical composition of the material, its surface area, and the reaction conditions (e.g., temperature, pressure). Below is a summary of the CO₂ uptake capacity of olivine compared to other relevant materials based on available experimental data. It is important to note that direct comparisons can be challenging due to variations in experimental setups across different studies.

Material	CO2 Sequestration Capacity (kg CO2 / ton of material)	Key Findings & Conditions
Olivine (pure)	Theoretical: ~1170[1] Experimental: 5% of initial MgO content reacted in 45 days at 150°C and 280 bar PCO2.[2]	The theoretical capacity is high, but reaction kinetics can be slow under certain conditions.[2] Grinding to smaller particle sizes significantly increases the reaction rate.
Olivine within Basalt	56% of initial MgO reacted in 45 days at 150°C and 280 bar PCO2.[2]	The carbonation kinetics of olivine were enhanced by a factor of approximately 40 when present within a basaltic rock matrix compared to pure olivine separates under the same conditions.[2]
Serpentine	~30 kg CO2 per ton of host rock in half a year at 70°C and 100 bar CO2 pressure.[3]	Serpentine's reaction rate is generally slower than olivine's under similar conditions.[4] Pre-treatment (e.g., heat activation) can enhance its reactivity.
Steel Slag	81–211 kg CO2/ton of slag.[5] Up to 280 g of CO2 per 1 kg of slag under specific conditions. [6]	Industrial wastes like steel slag show significant potential for CO2 sequestration due to their high content of calcium and magnesium oxides.[7] Their reactivity can be high under optimized conditions.[6]

Other Industrial Wastes	Varies widely depending on the waste stream. For example, some mining wastes have shown a sequestration potential of around 130 kg CO ₂ /ton of residue. ^[8]	The carbon storage potential of industrial byproducts is estimated to be between 2.9 and 8.5 billion tonnes per year by 2100. ^[9]
-------------------------	--	--

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the performance comparison, providing a framework for understanding how the quantitative data were obtained.

Direct Aqueous Mineral Carbonation of Olivine and Basalt

This protocol is a synthesis of methodologies described in studies investigating the direct carbonation of silicate minerals in an aqueous environment.

1. Material Preparation:

- Feedstock: Obtain samples of olivine and olivine-bearing basalt.
- Crushing and Grinding: Crush the rock samples using a jaw crusher and then grind them to a fine powder using a mill (e.g., ball mill).
- Sieving: Sieve the ground material to obtain a specific particle size fraction (e.g., < 75 µm) to ensure a high reactive surface area.
- Characterization: Analyze the chemical and mineralogical composition of the feedstock using techniques such as X-ray Fluorescence (XRF) and X-ray Diffraction (XRD). Determine the initial magnesium and calcium content.

2. Experimental Setup:

- Reactor: Utilize a high-pressure, high-temperature autoclave reactor made of a non-corrosive material (e.g., stainless steel). The reactor should be equipped with a stirrer, a gas

inlet and outlet, a pressure gauge, and a temperature controller. A schematic of a typical experimental setup is shown below.[10]

- Reagents: Deionized water, pure CO₂ gas.

3. Carbonation Reaction:

- Loading: Add a specific mass of the prepared mineral powder and a measured volume of deionized water to the reactor to achieve a desired solid-to-liquid ratio (e.g., 15% solids).[11]
- Purging: Seal the reactor and purge it with CO₂ gas to remove any residual air.
- Heating and Pressurization: Heat the slurry to the desired reaction temperature (e.g., 150°C) and then inject CO₂ to reach the target pressure (e.g., 280 bar).[2]
- Reaction: Maintain the temperature and pressure for the specified reaction time (e.g., 45 days), with continuous stirring to ensure proper mixing.[2]

4. Product Analysis:

- Solid-Liquid Separation: After the reaction, cool the reactor and depressurize it. Separate the solid product from the liquid phase by filtration.
- Solid Analysis: Analyze the solid product using XRD to identify the newly formed carbonate minerals (e.g., magnesite, calcite). Use techniques like Thermogravimetric Analysis (TGA) to quantify the amount of CO₂ sequestered in the carbonate minerals. Scanning Electron Microscopy (SEM) can be used to observe the morphology of the reacted particles and the formation of a silica-rich passivating layer.[12]
- Liquid Analysis: Analyze the liquid phase using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) to determine the concentration of dissolved cations (e.g., Mg²⁺, Ca²⁺).

Enhanced Weathering Simulation

This protocol outlines a laboratory-scale experiment to simulate the enhanced weathering of olivine in a soil or coastal environment.

1. Material Preparation:

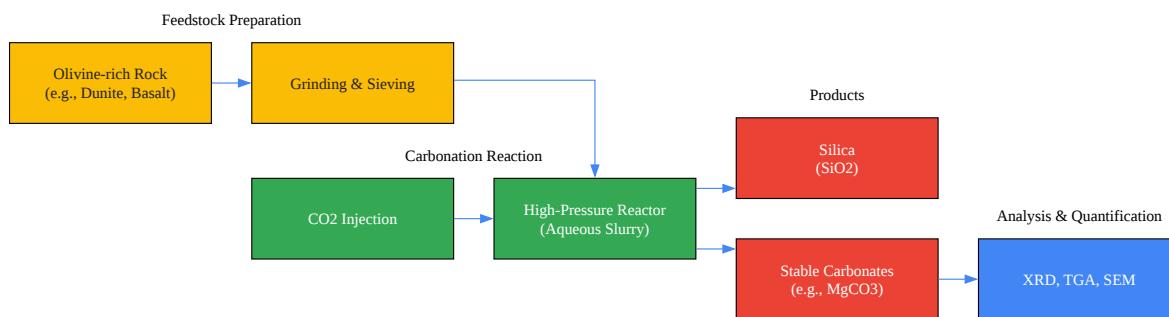
- Feedstock: Prepare finely ground olivine powder as described in the previous protocol.
- Simulated Environment: Prepare a simulated rainwater or seawater solution with a known chemical composition and pH.

2. Experimental Setup:

- Reaction Vessels: Use batch reactors or flow-through columns to simulate different environmental conditions.
- Monitoring Equipment: Equip the setup with sensors to monitor pH, temperature, and dissolved CO₂ concentration in the aqueous phase.

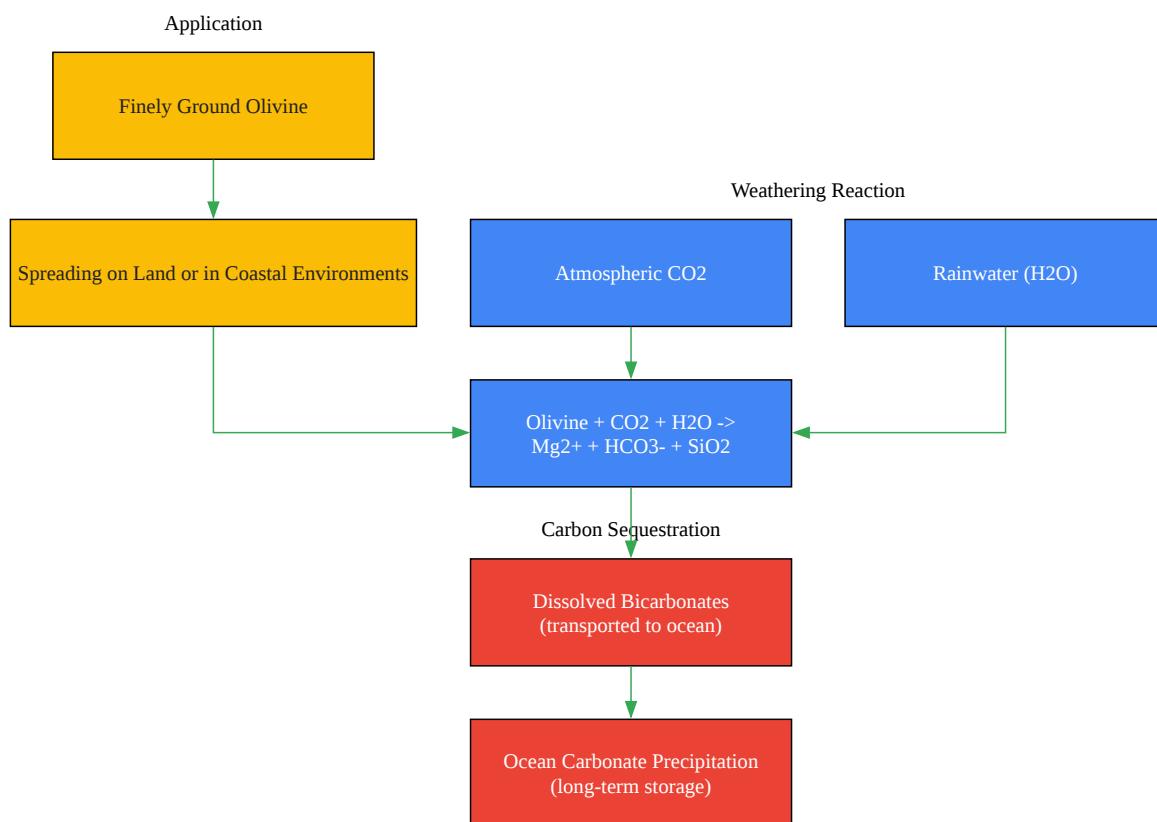
3. Weathering Experiment:

- Incubation: Mix the olivine powder with the simulated environmental solution in the reaction vessels.
- CO₂ Introduction: Continuously bubble a gas mixture with a controlled CO₂ concentration (e.g., atmospheric or higher) through the solution or maintain it in the headspace of the reactor.
- Sampling: Periodically collect aqueous samples for analysis.


4. Data Analysis:

- Aqueous Chemistry: Analyze the collected samples for changes in pH, alkalinity, and the concentration of dissolved silica and cations (Mg²⁺, Fe²⁺).
- CO₂ Uptake Calculation: Calculate the amount of CO₂ sequestered based on the increase in alkalinity and the change in the dissolved inorganic carbon concentration of the solution.

Signaling Pathways and Logical Workflows


The carbon sequestration process through mineral carbonation involves a series of chemical reactions and physical transformations. The following diagrams, generated using Graphviz,

illustrate the logical workflows for direct mineral carbonation and enhanced weathering of olivine.

[Click to download full resolution via product page](#)

Caption: Logical workflow of the direct mineral carbonation process.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. advanceseng.com [advanceseng.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. research.chalmers.se [research.chalmers.se]
- 6. mdpi.com [mdpi.com]
- 7. CO₂ mineral carbonation using industrial solid wastes: A review of recent developments - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 8. amsterdamgreencampus.nl [amsterdamgreencampus.nl]
- 9. Comparative Life Cycle Assessment of Carbon Dioxide Mineralization Using Industrial Waste as Feedstock to Produce Cement... [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Carbon sequestration via aqueous olivine mineral carbonation: role of passivating layer formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to Olivine's Carbon Sequestration Performance]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1261499#olivine-performance-vs-other-materials-in-carbon-sequestration>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com